molecular formula C10H12ClNO2 B13926999 Propanamide, N-(4-chlorophenyl)-2-hydroxy-2-methyl- CAS No. 62100-41-8

Propanamide, N-(4-chlorophenyl)-2-hydroxy-2-methyl-

Cat. No.: B13926999
CAS No.: 62100-41-8
M. Wt: 213.66 g/mol
InChI Key: ZCYXISYWYXCPNS-UHFFFAOYSA-N
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Description

Propanamide, N-(4-chlorophenyl)-2-hydroxy-2-methyl- is an organic compound with the molecular formula C9H10ClNO It is a derivative of propanamide, where the amide group is substituted with a 4-chlorophenyl group and a hydroxyl group at the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

Propanamide, N-(4-chlorophenyl)-2-hydroxy-2-methyl- can be synthesized through several methods. One common approach involves the reaction of 4-chloroaniline with 2-hydroxy-2-methylpropanoyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic acyl substitution, resulting in the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the synthesis of Propanamide, N-(4-chlorophenyl)-2-hydroxy-2-methyl- can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

Propanamide, N-(4-chlorophenyl)-2-hydroxy-2-methyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-oxo-2-methylpropanamide, N-(4-chlorophenyl)-.

    Reduction: Formation of N-(4-chlorophenyl)-2-hydroxy-2-methylpropanamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Propanamide, N-(4-chlorophenyl)-2-hydroxy-2-methyl- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Propanamide, N-(4-chlorophenyl)-2-hydroxy-2-methyl- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The hydroxyl and amide groups play crucial roles in these interactions, facilitating hydrogen bonding and other non-covalent interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Propanamide: The parent compound without the 4-chlorophenyl and hydroxyl substitutions.

    N-(4-chlorophenyl)propanamide: Lacks the hydroxyl group at the second carbon.

    2-hydroxy-2-methylpropanamide: Lacks the 4-chlorophenyl group.

Uniqueness

Propanamide, N-(4-chlorophenyl)-2-hydroxy-2-methyl- is unique due to the presence of both the 4-chlorophenyl and hydroxyl groups, which confer distinct chemical properties and reactivity. These substitutions enhance its potential for various applications, making it a valuable compound in research and industry.

Properties

CAS No.

62100-41-8

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-hydroxy-2-methylpropanamide

InChI

InChI=1S/C10H12ClNO2/c1-10(2,14)9(13)12-8-5-3-7(11)4-6-8/h3-6,14H,1-2H3,(H,12,13)

InChI Key

ZCYXISYWYXCPNS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)NC1=CC=C(C=C1)Cl)O

Origin of Product

United States

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